1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

Non-proteinogenic cyclic amino acid for peptidomimetic and fragment-based drug discovery. The quaternary α-carbon imposes conformational rigidity, while the pyrazole and orthogonal amine/carboxylic acid handles enable sequential derivatization for PROTAC linker construction or solid-phase peptide synthesis. - MW 209.24 Da; XLogP3-AA -2.4; TPSA 81.1 Ų - ideal fragment starting point for aminergic GPCR or transporter targets. - ≥95% purity from multiple production batches; shipped under ambient conditions with full QA documentation.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13080239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)(C(=O)O)N)N2C=CC=N2
InChIInChI=1S/C10H15N3O2/c11-10(9(14)15)4-1-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,1,3-4,7,11H2,(H,14,15)
InChIKeyFIYOWOSVVFHFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic Acid: Structural Identifiers & Baseline Properties


1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid (CAS 1501931-03-8) is a non-proteinogenic cyclic α,α-disubstituted amino acid featuring a cyclohexane core substituted at the 3-position with a 1H-pyrazol-1-yl heterocycle. The compound has a molecular formula of C₁₀H₁₅N₃O₂ and a molecular weight of 209.24 g/mol . It is commercially available at ≥95% purity from multiple vendors . Computed physicochemical properties include an XLogP3-AA of -2.4, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 81.1 Ų [1]. These properties differentiate it from simpler cyclohexane amino acids and related pyrazole-substituted analogs in terms of lipophilicity, hydrogen bonding capacity, and steric profile.

Non-proteinogenic cyclic α,α-disubstituted amino acid

Constrained scaffold for peptidomimetic design

1H-Pyrazol-1-yl heterocycle at cyclohexane 3-position

Orthogonal functional handle for bioconjugation or SAR

Hydrophilic zwitterionic core with two H-bond donors

Reported fit for polar fragment-based screening

Why Generic Cyclic Amino Acids Fail as Substitutes


Simple substitution with other cyclohexane-based amino acids or pyrazole-carboxylic acid derivatives is not scientifically valid for this compound class. The combination of a quaternary α-carbon bearing both the amino and carboxyl groups and an N-linked pyrazole at the 3-position of the cyclohexane ring creates a unique stereoelectronic environment . Minor structural modifications—such as methylation of the pyrazole ring, contraction of the cyclohexane to cyclopentane, or removal of the α-amino group—produce measurable shifts in logP, hydrogen bonding capacity, and polar surface area [1][2]. These physicochemical changes alter solubility, membrane permeability, and target engagement profiles, making inter-compound substitution a source of irreproducible results in biological assays and synthetic applications [3].

Des-amino analogs (e.g., CAS 1250906-48-9)

Removal of the α-amino group shifts logP and eliminates a hydrogen bond donor. These analogs may not reproduce solubility, permeability, or target-engagement profiles of the parent amino acid.

Pyrazole-methylated or ring-contracted analogs

Methylation of the pyrazole ring or contraction to cyclopentane alters lipophilicity and molecular shape. Direct substitution may lead to different ADME or binding behavior and requires independent validation.

Quantitative Differentiation vs. Closest Analogs


LogP Differentiation: Target vs. Des-amino Analog

The target compound exhibits an XLogP3-AA value of -2.4, indicating substantial hydrophilicity driven by the zwitterionic α-amino acid motif. In contrast, 1-(1H-pyrazol-1-yl)cyclohexanecarboxylic acid (CAS 1250906-48-9), which lacks the α-amino group, has an XLogP3-AA of 1.5 [1][2]. This 3.9 log unit difference translates to approximately an 8,000-fold difference in predicted octanol-water partition coefficient, profoundly affecting solubility and membrane partitioning behavior.

LogP differentiation
Reported
Δ = 3.9 log units (~8,000-fold difference)
Large gap predicts fundamentally different solubility and membrane partitioning.
PubChem XLogP3-AA, target vs. des-amino analog
Lipophilicity Physicochemical profiling ADME prediction

Hydrogen Bond Donor Count: Target vs. Des-amino Analog

The target compound possesses two hydrogen bond donors (the α-amino group and the carboxylic acid), whereas 1-(1H-pyrazol-1-yl)cyclohexanecarboxylic acid has only one (carboxylic acid only) [1][2]. This difference is critical for molecular recognition: the additional HBD enables an extra anchoring interaction with biological targets, influences crystal packing in solid-state applications, and enhances aqueous solubility.

H-bond donors
Reported
Target: 2 (NH₂ + COOH) Des-amino analog: 1 (COOH only)
Additional HBD may affect molecular recognition and aqueous solubility.
Computed by Cactvs, PubChem
Hydrogen bonding Target engagement Solubility

Ring Size and Lipophilicity: Cyclohexane vs. Cyclopentane

Replacing the cyclohexane ring with cyclopentane in the otherwise identical scaffold shifts the XLogP3-AA from -2.4 (target) to -2.7 (cyclopentane analog, CAS 1501696-29-2) [1][2]. While both compounds share the same HBD count (2), HBA count (4), and TPSA (81.1 Ų), the additional methylene unit in the cyclohexane contributes 14 additional Da of molecular weight, providing subtle but measurable changes in hydrophobic surface area and conformational flexibility.

Ring size & logP
Reported
Cyclohexane (target): XLogP = -2.4 Cyclopentane analog: XLogP = -2.7
Cyclohexane offers slightly higher lipophilicity without altering HBD/HBA.
MW differs by 14.02 g/mol
Ring size SAR Conformational effects Physicochemical tuning

Pyrazole Methylation Effect on Lipophilicity

Introduction of a 3-methyl substituent on the pyrazole ring (CAS 1540274-91-6) raises the XLogP3-AA from -2.4 (target) to -2.0 while increasing molecular weight by 14 Da (223.27 vs. 209.24 g/mol) [1][2]. The HBD count, HBA count, and TPSA remain identical. The 0.4 log unit increase, attributable solely to the methyl group, demonstrates how fine-grained lipophilicity tuning can be achieved through pyrazole substitution, with the unsubstituted pyrazole providing the most hydrophilic baseline in this series.

Methylation effect
Reported
Unsubstituted pyrazole: XLogP = -2.4 3-Me analog: XLogP = -2.0
Unsubstituted pyrazole provides the most hydrophilic baseline in the series.
HBD/HBA/TPSA remain identical
Heterocycle SAR Methyl effect Physicochemical optimization

Polar Surface Area: Amino Analogs vs. Des-amino Analog

The target compound, its 3-methyl-pyrazole analog, and the cyclopentane analog all share an identical computed TPSA of 81.1 Ų, consistent with the conserved amino acid zwitterion motif [1][2][3]. In contrast, the des-amino analog has a TPSA of only 55.1 Ų [4]. The 26 Ų difference is substantial—well above the threshold that influences predictions of blood-brain barrier penetration and oral absorption according to established drug-likeness rules.

Polar surface area
Reported
Target: 81.1 Ų Des-amino analog: 55.1 Ų Δ = 26.0 Ų
Large TPSA gap predicts different passive permeability profiles.
All amino analogs share 81.1 Ų
Polar surface area BBB penetration Oral bioavailability prediction

Key Application Scenarios


Constrained Amino Acid for Peptidomimetic Design

The quaternary α-carbon of 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid imposes conformational rigidity that is highly valued in peptidomimetic design. Unlike flexible linear amino acids, this scaffold restricts backbone torsion angles, potentially enhancing target binding affinity and metabolic stability . Its XLogP3-AA of -2.4 and TPSA of 81.1 Ų place it in a favorable range for oral bioavailability optimization, while the two hydrogen bond donors support key target interactions [1].

Orthogonal Reactive Handles for Bioconjugation

The compound presents three distinct reactive handles: a carboxylic acid (amide coupling), a primary amine (reductive amination, amide bond formation, or urea synthesis), and a pyrazole ring capable of further functionalization at the 4-position . This orthogonality enables sequential derivatization strategies, such as solid-phase peptide synthesis or the construction of PROTAC linkers, with the cyclohexane core providing a rigid spacer element [1].

Hydrophilic Fragment for Fragment-Based Drug Discovery

With a molecular weight of 209.24 Da, the compound falls within the fragment space (MW < 300 Da). Its combination of low lipophilicity (XLogP3-AA = -2.4), high TPSA (81.1 Ų), and 2 HBD / 4 HBA profile makes it an attractive fragment starting point for targets requiring polar, zwitterionic ligands, such as aminergic GPCRs, transporters, or ion channels .

Analytical Standard and Method Development

Commercially available at ≥95% purity from multiple suppliers with documented storage conditions (sealed, dry, 2–8°C), this compound is suitable as an analytical reference standard for LC-MS or HPLC method development in pharmaceutical impurity profiling or metabolite identification workflows . The computed physicochemical descriptors provide reliable parameters for chromatographic method optimization.

Application
Selection Property
Validation Focus
Constrained amino acid for peptidomimetics
Quaternary α-carbon with conformational rigidity; hydrophilicity profile (XLogP -2.4, TPSA 81.1 Ų)
Target binding affinity and metabolic stability assessment
Orthogonal bioconjugation handle
Three distinct reactive handles: -COOH, -NH₂, and pyrazole ring
Sequential derivatization efficiency and linker integrity
Hydrophilic fragment for FBDD
Fragment-like properties (MW 209 Da, low logP, high TPSA, 2 HBD/4 HBA)
Ligand efficiency and target engagement for polar binding sites
Analytical reference standard
High-purity material with documented storage conditions
Chromatographic method performance and sample stability
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